molecular formula C23H19FN2OS B2389066 4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291852-87-3

4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2389066
CAS No.: 1291852-87-3
M. Wt: 390.48
InChI Key: GHGAIFNEHXIIOH-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorophenyl group, a phenylethyl group, and a pyrrolyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: Starting from a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the phenylethyl group: The phenylethyl group is attached through nucleophilic substitution reactions.

    Formation of the pyrrolyl group: The pyrrolyl group is introduced through condensation reactions with appropriate pyrrole derivatives.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrrolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors: Interaction with cellular receptors to modulate biological responses.

    Inhibition of enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Modulation of signaling pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • 4-(4-bromophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • 4-(4-methylphenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Uniqueness

4-(4-fluorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(2-phenylethyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c24-19-10-8-18(9-11-19)20-16-28-22(21(20)26-14-4-5-15-26)23(27)25-13-12-17-6-2-1-3-7-17/h1-11,14-16H,12-13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGAIFNEHXIIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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